molecular formula C12H17NO5 B016719 N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid CAS No. 72748-87-9

N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid

Cat. No.: B016719
CAS No.: 72748-87-9
M. Wt: 255.27 g/mol
InChI Key: XFEDBGCHJRFAAA-UHFFFAOYSA-N
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Description

4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes both cyclohexane and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohexane derivatives with carboxylic acid precursors under controlled conditions. The use of catalysts and specific reagents, such as dimethyl amino pyridine (DMAP), can facilitate the rearrangement of intermediate compounds to achieve the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

    Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane core but differ in their functional groups and reactivity.

    Carboxylic acid derivatives: Compounds like acetic acid and benzoic acid have similar carboxylic acid groups but lack the cyclohexane structure.

Uniqueness: 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid is unique due to its combination of cyclohexane and carboxylic acid functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(3-carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEDBGCHJRFAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425034
Record name CBDivE_013976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72748-87-9
Record name 4-[[(3-Carboxy-1-oxo-2-propen-1-yl)amino]methyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72748-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CBDivE_013976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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